
TFM Impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFM Impurity 2, also known by its chemical name 4-(2,4-dichlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a compound with the molecular formula C14H7Cl2NO3 and a molecular weight of 308.11 g/mol . It is often used as a reference material in various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of TFM Impurity 2 involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzoic acid under controlled conditions to form the intermediate product. This intermediate is then cyclized to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
TFM Impurity 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
TFM Impurity 2 has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of chromatographic methods.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of TFM Impurity 2 is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
TFM Impurity 2 can be compared with other similar compounds, such as:
4-(trifluoromethyl)aniline: This compound also contains a trifluoromethyl group and is used in various chemical reactions and industrial applications.
5-methyl-1,2-oxazole-4-carboxylic acid: Another compound with similar structural features and applications in scientific research.
This compound is unique due to its specific chemical structure and the presence of both dichlorophenyl and quinoline moieties, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
1507158-86-2 |
|---|---|
Fórmula molecular |
C14H7Cl2NO3 |
Peso molecular |
308.1 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-1-7(5-10(9)16)13-17-11-4-2-8(14(18)19)6-12(11)20-13/h1-6H,(H,18,19) |
Clave InChI |
VOIBZDGFELIGPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



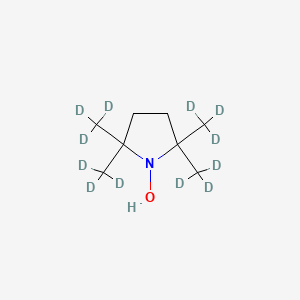

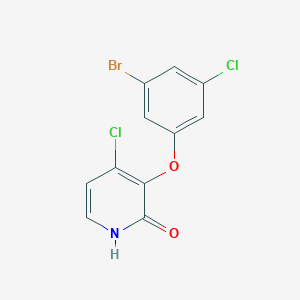
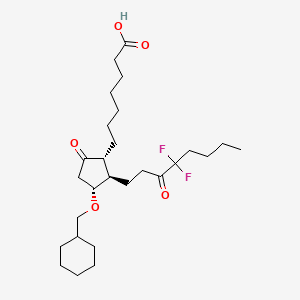
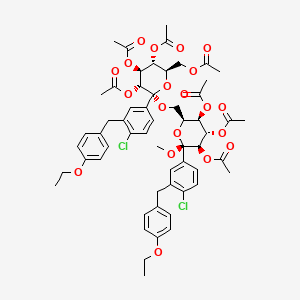
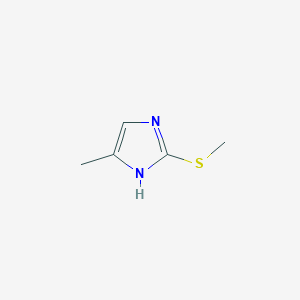
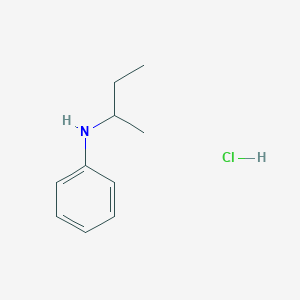


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)



